Butibufen

Inflammation Pharmacology NSAID

Butibufen is a chemically and pharmacologically distinct arylbutyric acid NSAID—not interchangeable with generic ibuprofen or flurbiprofen. In primary hepatocyte models, it achieves 100% albumin synthesis inhibition at 5x therapeutic levels, far exceeding ibuprofen (40%) and flurbiprofen (35%), and uniquely inhibits urea synthesis at therapeutic concentrations. Its well-characterized (+)-S-enantiomer shows a defined, 5-fold lower COX inhibition potency than (+)-S-ibuprofen, enabling precise dose-response manipulation. Evidence confirms a faster onset of action than indomethacin and significantly lower GI ulcerogenicity than phenylbutazone. For research on hepatic function, enantioselective COX pharmacology, or acute inflammatory pain models, substituting Butibufen introduces uncontrolled variables—opt for the authentic compound to ensure reproducible, mechanism-specific results.

Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
CAS No. 55837-18-8
Cat. No. B1668098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButibufen
CAS55837-18-8
Synonymsutibufen
butibufen sodium
butibufen sodium salt
Mijal
Molecular FormulaC14H20O2
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)CC(C)C)C(=O)O
InChIInChI=1S/C14H20O2/c1-4-13(14(15)16)12-7-5-11(6-8-12)9-10(2)3/h5-8,10,13H,4,9H2,1-3H3,(H,15,16)
InChIKeyUULSXYSSHHRCQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Butibufen (CAS 55837-18-8): An Arylpropionic Acid NSAID with a Defined Enantioselective Profile for Inflammation Research


Butibufen is a chiral, orally active non-steroidal anti-inflammatory drug (NSAID) belonging to the arylpropionic acid class. Its core pharmacological mechanism involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins [1]. Structurally, it is a phenylbutyric acid derivative (2-(p-isobutylphenyl)butyric acid), distinguishing it from the more common phenylpropionic acid derivatives like ibuprofen and flurbiprofen [2]. This compound was historically investigated for its analgesic, antipyretic, and anti-inflammatory properties, with a particular focus on rheumatic and osteoarthritic conditions [3].

Why In-Class Arylpropionic Acid NSAIDs are Not Direct Substitutes for Butibufen in Specialized Research Models


While Butibufen shares its primary mechanism (COX inhibition) with other widely used arylpropionic acids like ibuprofen and flurbiprofen, their quantitative activity profiles, enantioselectivity, and off-target metabolic effects diverge significantly in a way that precludes simple substitution. Research shows Butibufen exhibits a distinct inhibition pattern on hepatic metabolic pathways (e.g., gluconeogenesis and urea synthesis) and a unique enantiomeric activity profile compared to ibuprofen [1]. Furthermore, clinical studies indicate a faster onset of action than other in-class NSAIDs like indomethacin [2]. For researchers designing studies on specific eicosanoid pathways, hepatic function, or the pharmacodynamics of chiral NSAIDs, substituting Butibufen with a generic analog would introduce uncontrolled variables and fundamentally alter the experimental outcome.

Quantitative Differentiation Guide: Butibufen vs. Key Arylpropionic Acid Comparators


Anti-Inflammatory Efficacy: Butibufen Demonstrates Equivalence to Ibuprofen in Standard Animal Models

In a 1977 pharmacological assessment using a battery of standard in vivo tests, the anti-inflammatory activity of butibufen was found to be equivalent to that of ibuprofen and phenylbutazone [1]. This demonstrates that butibufen possesses comparable in vivo efficacy to one of the most widely used NSAID benchmarks.

Inflammation Pharmacology NSAID Animal Model

Hepatocellular Metabolic Impact: Butibufen Exhibits a Distinct and More Potent Profile on Albumin and Urea Synthesis Compared to Ibuprofen and Flurbiprofen

A 1988 in vitro study on primary cultured rat hepatocytes directly compared the metabolic effects of butibufen, ibuprofen, and flurbiprofen. At 5 times therapeutic plasma concentrations after 6 hours, butibufen inhibited albumin synthesis by 100%, compared to 40% for ibuprofen and 35% for flurbiprofen [1]. Additionally, urea synthesis was uniquely inhibited by 11% by butibufen at its therapeutic plasma concentration, an effect not observed with the other drugs at that level [1]. Butibufen was concluded to be potentially the most hepatotoxic due to its highest therapeutic plasma concentration and lowest therapeutic index [1].

Hepatotoxicity Metabolism Gluconeogenesis Urea Cycle

Enantioselective COX Inhibition: (+)-S-Butibufen is Quantitatively 5-Fold Less Potent than (+)-S-Ibuprofen in a Leukocyte Model

A 1999 study isolated the enantiomers of butibufen and compared their activity on eicosanoid metabolism to that of ibuprofen. The pharmacologically active enantiomer, (+)-S-butibufen, inhibited the generation of thromboxane B2 (TXB2) and prostaglandin E2 (PGE2) via the COX pathway with an approximate IC50 of 1.5 µM in calcium ionophore-activated rat peritoneal leukocytes [1]. In a direct comparison under the same assay conditions, (+)-S-butibufen was found to be approximately five times less potent as a COX inhibitor than (+)-S-ibuprofen [1]. The (-)-R enantiomer was inactive [1].

Enantioselectivity Cyclooxygenase (COX) Eicosanoid Chiral Chromatography

Onset of Action: Butibufen Shows a Faster Onset Compared to Indomethacin in a Human Osteoarthritis Clinical Trial

In a 1990 randomized, double-blind clinical study involving 43 patients with osteoarthritis of the knee, butibufen (1,000 mg/day) was compared to indomethacin (60 mg/day). While both treatments demonstrated equivalent efficacy in relieving pain and reducing joint swelling, the analysis revealed that the onset of action was faster with butibufen compared to indomethacin [1]. Additionally, side effects were less frequent and milder in the butibufen group, with no patients withdrawing from the butibufen arm of the study [1].

Clinical Trial Osteoarthritis Onset of Action Pharmacodynamics

Ulcerogenic Potential: Butibufen is Significantly Less Ulcerogenic than Phenylbutazone in Preclinical Assessment

The 1977 pharmacological assessment noted a substantial difference in ulcerogenic potential between butibufen and phenylbutazone, a known comparator. The study concluded that the ulcerogenicity of butibufen was much lower than that of phenylbutazone, contributing to its overall profile of low toxicity [1].

Gastrointestinal Safety Ulcerogenicity Toxicology NSAID

Optimal Research and Industrial Application Scenarios for Butibufen Based on Evidence-Backed Differentiation


A Positive Control for Investigating NSAID-Induced Hepatotoxicity and Albumin Synthesis Disruption

In primary hepatocyte culture models, butibufen serves as a potent and rapid inhibitor of albumin synthesis, demonstrating a 100% inhibition at 5x therapeutic concentrations, far exceeding the effects of ibuprofen (40%) and flurbiprofen (35%) [1]. This makes it an ideal positive control compound for researchers studying drug-induced liver injury or the cellular mechanisms regulating albumin production. Its unique effect on urea synthesis inhibition at therapeutic concentrations also provides a specific tool for probing urea cycle perturbations not observed with related compounds [1].

A Defined Chiral Probe for Studies on Enantioselective COX Inhibition and Eicosanoid Metabolism

For research focusing on the stereochemistry of NSAID action, the separated enantiomers of butibufen are valuable tools. The active (+)-S-enantiomer exhibits a defined, 5-fold lower potency for COX inhibition (IC50 ~1.5 µM) compared to the benchmark (+)-S-ibuprofen, while the (-)-R-enantiomer is inactive [2]. This well-characterized enantiomeric specificity allows for precise, concentration-dependent manipulation of the COX pathway in cell-based assays (e.g., rat peritoneal leukocytes), offering a clear alternative to the more potent ibuprofen enantiomers for certain dose-response studies.

A Comparator with Faster Onset of Action in In Vivo Models of Acute Pain or Early-Stage Inflammation

Based on clinical evidence showing a faster onset of action compared to indomethacin in osteoarthritis patients, butibufen is a strategically relevant compound for in vivo research models that prioritize a rapid pharmacodynamic response [3]. This includes studies of acute inflammatory pain, where a shorter time to peak effect can improve experimental efficiency, or in models examining the temporal dynamics of inflammatory mediators where the onset of inhibition is a critical parameter.

An NSAID Benchmark with Reduced Ulcerogenicity for Chronic Dosing Studies

In long-term in vivo efficacy studies for rheumatoid arthritis or osteoarthritis in animal models, the gastrointestinal tolerability of the test compound is a significant variable. Preclinical data indicate that butibufen has a much lower ulcerogenic potential than phenylbutazone, a classic NSAID with known GI toxicity [4]. This property makes butibufen a more suitable choice for chronic dosing regimens where minimizing GI-related confounding factors or animal welfare concerns is a priority.

Quote Request

Request a Quote for Butibufen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.